(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-METHYL-5-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-5-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and thiazolidinones, which undergo condensation reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-5-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5Z)-3-METHYL-5-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-5-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-METHYL-5-({1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: shares structural similarities with other thiazolidinone and pyrazole derivatives, which may also exhibit similar chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O2S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19N3O2S2/c1-3-13-28-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-7-5-4-6-8-18/h3-12,14-15H,1,13H2,2H3/b20-14- |
InChI Key |
IHTLJXFJYXRXST-ZHZULCJRSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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